(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
Description
Properties
IUPAC Name |
[4-(1-morpholin-4-ylethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3.ClH/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16;/h2-5,10,15-16H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACXVFZIGKNMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Morpholinoethyl Group
A key intermediate involves coupling a phenyl derivative with 4-(2-aminoethyl)morpholine. Two main methods are employed:
Microwave-Assisted Heating Method :
A reaction mixture containing a halogenated nitrobenzene derivative (e.g., 4-bromo-1-fluoro-2-nitrobenzene) is combined with 4-(2-aminoethyl)morpholine and a base such as triethylamine in a polar aprotic solvent like DMSO. The vessel is sealed and heated under microwave irradiation at 120 °C for 10 minutes at controlled pressure (up to 300 psi). This method yields the morpholinoethyl-substituted intermediate efficiently with quantitative yield after extraction and purification.Thermal Heating Method :
The same reactants are heated conventionally at 80 °C for 2 hours under stirring. Post-reaction workup involves extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying, and concentration to afford the morpholinoethyl-substituted aromatic compound in near quantitative yield.
Reduction and Functional Group Manipulation
Following the introduction of the morpholinoethyl group, reduction of nitro groups to amines or other functional group transformations may be performed using sodium dithionite in ethanol at 80 °C, facilitating further functionalization steps necessary for boronic acid installation.
Formation of Hydrochloride Salt
The free boronic acid derivative is treated with hydrochloric acid or hydrogen chloride gas in an appropriate solvent to form the hydrochloride salt, improving compound stability and solubility for storage and handling.
Representative Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Morpholinoethyl substitution | 4-bromo-1-fluoro-2-nitrobenzene, 4-(2-aminoethyl)morpholine, triethylamine, DMSO, 80-120 °C, microwave or thermal heating | ~100 | Microwave method reduces reaction time |
| Nitro group reduction | Sodium dithionite, ethanol, 80 °C | >90 | Efficient conversion to amine |
| Boronic acid installation | Lithiation or Pd-catalyzed borylation | Variable | Standard organoboron chemistry methods |
| Hydrochloride salt formation | HCl treatment | Quantitative | Enhances stability and purity |
Research Findings and Notes
- The microwave-assisted method significantly shortens reaction times and improves yields compared to conventional heating, making it advantageous for scale-up and rapid synthesis.
- The morpholinoethyl substituent enhances the compound’s solubility and reactivity in Suzuki-Miyaura coupling reactions, which is critical for synthesizing complex molecules in medicinal chemistry.
- Boronic acid derivatives like this compound have shown promising applications in anticancer drug development and materials science, motivating the development of efficient synthetic routes.
- Purity of the final product is typically confirmed by NMR spectroscopy (e.g., ^1H NMR), mass spectrometry (m/z = 347.2 [M + H]^+), and chromatographic methods, ensuring >99% purity for research use.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride primarily undergoes Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst . This compound can also participate in other types of reactions such as oxidation and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, while oxidation reactions typically yield boronic acids or esters .
Scientific Research Applications
Organic Synthesis
Catalysis and Reagents
Boronic acids, including (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride, are widely used as catalysts and reagents in organic synthesis. They play a crucial role in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. The presence of the morpholino group enhances the reactivity of this compound, making it suitable for synthesizing complex organic molecules.
Case Study: Suzuki-Miyaura Coupling
In a typical reaction setup, this compound can react with aryl halides in the presence of palladium catalysts to produce biaryl compounds. For instance, a study demonstrated that using this boronic acid in conjunction with sodium carbonate as a base and tetrakis(triphenylphosphine)palladium(0) yielded significant product formation under optimized conditions .
Medicinal Chemistry
Anticancer Activity
Recent research highlights the potential of boronic acids in medicinal chemistry, particularly in developing anticancer agents. The modification of existing drugs with boronic acid groups can enhance their selectivity and efficacy. For example, derivatives of (4-(1-Morpholinoethyl)phenyl)boronic acid have shown promise in targeting proteasome pathways similar to the FDA-approved drug bortezomib, which is used to treat multiple myeloma .
Biochemical Tools
Boronic acids are also utilized as biochemical tools for molecular recognition. They can selectively bind to diol-containing compounds, which is beneficial in various detection methods. A study illustrated how phenylboronic acids were incorporated into solid-phase scaffolds to aid the chromatographic separation of saccharides, showcasing their utility in biochemical assays .
Materials Science
Self-Healing Hydrogels
In materials science, this compound has been explored for creating self-healing hydrogels through dynamic boronic ester linkages. These hydrogels exhibit excellent mechanical properties and biocompatibility, making them suitable for applications in drug delivery systems and tissue engineering .
Case Study: Hydrogel Development
A study focused on synthesizing cellulose-based hydrogels using phenylboronic acid derivatives demonstrated their ability to self-heal upon damage. The hydrogels were characterized by their mechanical strength and degradation profiles, indicating potential for use in biomedical applications such as scaffolds for cell culture and controlled drug release .
Sensor Development
Fluorescent Sensors
The incorporation of this compound into sensor designs has been investigated due to its ability to form stable complexes with sugars and other diols. This property can be exploited to develop sensitive fluorescent sensors for detecting biomolecules, including glucose and other saccharides .
Mechanism of Action
The mechanism of action of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In biological systems, its mechanism as a proteasome inhibitor involves binding to the active site of the proteasome, thereby inhibiting its function .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Amine Substituents
Compounds with piperidine, piperazine, or morpholine derivatives are structurally closest to the target molecule. Key differences lie in ring size, substituents, and electronic effects:
Key Findings :
Key Findings :
- Methoxyethylphenoxy groups () enhance antifungal potency at low micromolar ranges.
- Hydrophobic aromatic systems (e.g., phenanthrenyl in ) improve cytotoxicity but may reduce solubility.
- Guanidinyl-quinoline derivatives () exhibit strong binding to phenolic acids, suggesting utility in sensor applications.
Biological Activity
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which incorporates a morpholinoethyl group that enhances its interaction with biological targets.
Chemical Structure and Properties
- Chemical Formula : C12H16BClN2O2
- Molecular Weight : 248.63 g/mol
- CAS Number : 1704069-64-6
The presence of the boronic acid functional group allows for reversible covalent interactions with diols, which is crucial in various biochemical applications, including enzyme inhibition and drug delivery systems.
Anticancer Properties
Research has shown that boronic acids, including this compound, exhibit significant anticancer activity. The mechanism often involves the inhibition of proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells.
- Case Study : A study on boronic acid derivatives demonstrated that certain compounds could effectively induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound exhibited an IC50 value of approximately 18.76 µg/mL against MCF-7 cells, indicating potent cytotoxicity while sparing healthy cells .
Antibacterial Activity
Boronic acids have also been investigated for their antibacterial properties. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.
- Research Findings : In vitro studies have shown that this compound displays activity against Gram-negative bacteria such as Escherichia coli, with effective concentrations around 6.50 mg/mL .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. Boronic acids are noted for their role as enzyme inhibitors, particularly in the context of serine proteases and other hydrolases.
| Enzyme Type | IC50 Value (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 |
| Butyrylcholinesterase | 3.12 |
| Antiurease | 1.10 |
| Antithyrosinase | 11.52 |
These findings suggest that this compound could be a valuable tool for developing treatments targeting enzyme-related diseases .
The biological activity of this compound can be attributed to its ability to form reversible complexes with diols present in biological molecules. This property allows it to modulate the activity of enzymes and receptors by altering their conformation or stability.
Key Mechanisms Include:
- Proteasome Inhibition : Similar to bortezomib, this compound may inhibit the proteasome pathway, leading to increased levels of pro-apoptotic proteins.
- Enzyme Interaction : The boron atom can interact with hydroxyl groups on target enzymes, leading to inhibition or modulation of enzymatic activity.
Applications in Medicine
The promising biological activities of this compound suggest potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Antibacterial Treatments : Particularly against resistant strains of bacteria.
- Enzyme Inhibitors : For conditions related to enzyme dysregulation.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors, where boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) are functionalized with morpholinoethyl groups. Post-synthesis, purification via recrystallization or column chromatography is critical. Purity can be verified using HPLC (≥95% purity threshold) and elemental analysis (C, H, N, B, Cl quantification). For hydrochloride salt formation, ensure stoichiometric HCl addition under anhydrous conditions .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of /-NMR to confirm the phenylboronic acid moiety and morpholinoethyl substitution. FT-IR can validate B-O and N-H stretches. Mass spectrometry (ESI-MS or HRMS) should confirm molecular weight (expected ~300–320 g/mol range). X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) due to boronic acid sensitivity to moisture and oxidation. Use desiccants (e.g., silica gel) in sealed containers. Periodic stability checks via TLC or NMR are advised to detect hydrolysis or dimerization .
Advanced Research Questions
Q. How does the morpholinoethyl group influence reactivity in cross-coupling reactions compared to simpler boronic acids?
- Methodological Answer : The morpholinoethyl substituent may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) and stabilize intermediates via intramolecular coordination. To assess reactivity, conduct kinetic studies under standardized Suzuki-Miyaura conditions (Pd catalyst, base, solvent) and compare yields with control substrates (e.g., unsubstituted phenylboronic acids). DFT calculations can model electronic effects on transition states .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Conflicting solubility profiles (e.g., in water vs. organic solvents) may arise from pH-dependent boronic acid equilibria. Design a systematic study:
- Measure solubility in buffered solutions (pH 3–10) using UV-Vis spectroscopy or gravimetric analysis.
- Correlate results with -NMR to monitor boronic acid/boronate speciation.
- Validate findings against computational solubility predictions (e.g., COSMO-RS) .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. How can researchers optimize catalytic efficiency when using this compound in PROTAC synthesis?
- Methodological Answer : In proteolysis-targeting chimera (PROTAC) applications, the boronic acid moiety often binds E3 ligases. To optimize:
- Screen linker lengths between the morpholinoethyl group and the warhead.
- Use SPR (surface plasmon resonance) to quantify binding affinity to target proteins.
- Compare degradation efficiency (DC) in cell-based assays with negative controls (e.g., non-boronic acid analogs) .
Q. What analytical techniques detect trace impurities from incomplete morpholinoethyl functionalization?
- Methodological Answer : LC-MS/MS in MRM (multiple reaction monitoring) mode can identify residual intermediates (e.g., unreacted boronic esters). Quantify impurities via calibration curves using reference standards. For non-volatile byproducts, ion chromatography paired with conductivity detection is effective .
Data Contradiction & Validation
Q. How to address discrepancies in reported catalytic activity across different research groups?
- Methodological Answer : Variations may stem from catalyst loading, solvent purity, or substrate ratios. Propose a collaborative round-robin study:
- Standardize reaction conditions (e.g., 2 mol% Pd(OAc), KCO, DMF/HO).
- Share batches of the compound for cross-lab validation.
- Use multivariate analysis (e.g., PCA) to identify critical variables .
Q. What computational tools predict the compound’s stability under physiological conditions for drug discovery?
- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., SPC water model) can model hydrolysis rates. Pair with QM/MM (quantum mechanics/molecular mechanics) to assess boronic acid ↔ boronate conversion energetics. Validate predictions via in vitro stability assays in plasma or simulated gastric fluid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

